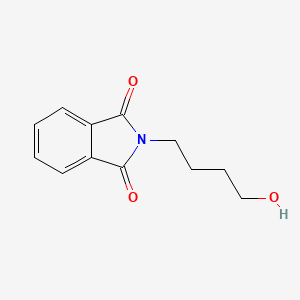

2-(4-Hydroxybutyl)isoindoline-1,3-dione

Vue d'ensemble

Description

“2-(4-Hydroxybutyl)isoindoline-1,3-dione” is a compound with the linear formula C12H13NO3 . It is also known by its CAS Number: 24697-70-9 . This compound belongs to the class of organic compounds known as isoindolines .

Synthesis Analysis

The synthesis of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” involves several stages. In one method, N-(4-hydroxybutyl)phthalimide is reacted with oxalyl dichloride in dichloromethane and dimethyl sulfoxide at -78℃ . This is followed by a reaction with triethylamine in dichloromethane and dimethyl sulfoxide at 0℃ . Other methods include the use of 2,2,6,6-tetramethyl-piperidine-N-oxyl and hypochloric acid .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” is characterized by the presence of an isoindoline ring, which is a type of heterocyclic ring. This ring is present in many synthetic compounds, natural products, and bioactive small molecules .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Hydroxybutyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” include a molecular weight of 219.24 . The compound is typically stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline-1,3-diones, including 2-(4-Hydroxybutyl)isoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also been used in the synthesis of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

Isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

Isoindoline-1,3-diones are used in organic synthesis . They are involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives.

Photochromic Materials

These compounds have potential applications in the field of photochromic materials . Their ability to change color in response to light makes them suitable for this application.

Non-Steroidal Analgesics

New derivatives of isoindoline-1,3-dione have been developed as non-steroidal analgesics . For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has shown high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .

Cancer Research

Isoindoline-1,3-diones have shown potential in cancer research . For instance, certain derivatives have demonstrated significant cytotoxic effects on cancer cells .

Safety and Hazards

Orientations Futures

Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Hydroxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .

Biochemical Pathways

The compound’s action on the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which 2-(4-hydroxybutyl)isoindoline-1,3-dione belongs, have favorable pharmacokinetic parameters .

Result of Action

One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 2-(4-Hydroxybutyl)isoindoline-1,3-dione may have potential therapeutic

Propriétés

IUPAC Name |

2-(4-hydroxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNCNQDIENYPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455835 | |

| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxybutyl)isoindoline-1,3-dione | |

CAS RN |

24697-70-9 | |

| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

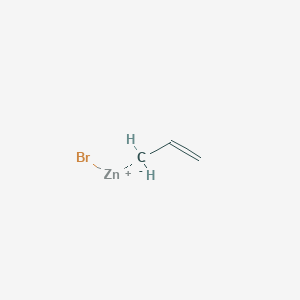

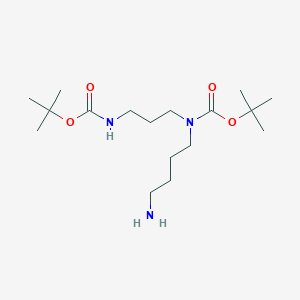

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)